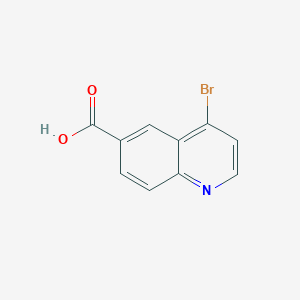

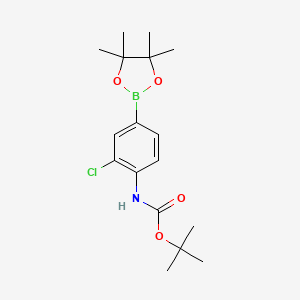

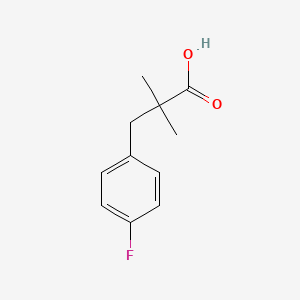

![molecular formula C20H21BrN2O2 B1344228 Benzyl 6-bromospiro[indoline-3,4'-piperidine]-1'-carboxylate CAS No. 473737-32-5](/img/structure/B1344228.png)

Benzyl 6-bromospiro[indoline-3,4'-piperidine]-1'-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Molecular Structure Analysis

The molecular structure of benzyl 6-bromospiro[indoline-3,4'-piperidine]-1'-carboxylate is closely related to the compounds studied in the provided papers. In the first paper, 1-Benzyl-4-(N-Boc-amino)piperidine was characterized using various spectroscopic techniques, including FT-IR, FT-Raman, UV-Vis, and NMR. The study utilized Density Functional Theory (DFT) to determine optimized geometrical parameters and vibrational assignments, which are crucial for understanding the molecular structure of similar compounds .

Synthesis Analysis

The synthesis of related piperidine compounds is described in several papers. For instance, the second paper details the synthesis of N-substituted piperidine-4-(benzylidene-4-carboxylic acids), which are structurally related to the target compound . Similarly, the sixth paper presents a method for synthesizing novel spiro compounds through a one-pot, four-component domino reaction, which could provide insights into the synthesis of benzyl 6-bromospiro[indoline-3,4'-piperidine]-1'-carboxylate .

Chemical Reactions Analysis

The reactivity and potential chemical reactions of piperidine derivatives can be inferred from the first paper, which investigates the most reactive sites of the title compound using Molecular Electrostatic Potential (MEP) energy surface and Fukui function descriptor . This information is valuable for predicting how benzyl 6-bromospiro[indoline-3,4'-piperidine]-1'-carboxylate might react under different conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds are discussed across the papers. For example, the fourth paper provides insights into the photoluminescence spectra, which explain the optical properties of the synthesized piperidine substituted benzothiazole derivatives . This could be relevant when analyzing the properties of benzyl 6-bromospiro[indoline-3,4'-piperidine]-1'-carboxylate. Additionally, the fifth paper's discussion on the synthesis and spectral analysis of 1,3,4-oxadiazole bearing compounds, which include piperidine moieties, could provide further understanding of the physical and chemical properties of the target compound .

Case Studies and Biological Evaluation

The biological activities of similar compounds are evaluated in several papers. The second paper assesses the inhibitory activity of synthesized compounds toward 5alpha-reductase isozymes, which could serve as a case study for the potential biological applications of benzyl 6-bromospiro[indoline-3,4'-piperidine]-1'-carboxylate . The fifth paper also provides a biological evaluation of synthesized compounds against butyrylcholinesterase (BChE) enzyme, including molecular docking studies to determine ligand-BChE binding affinity .

Wissenschaftliche Forschungsanwendungen

Synthesis and Synthetic Applications

Efficient Synthesis Approaches

Researchers have developed efficient synthetic routes to create spirocyclic oxindole analogues and related compounds. These methods involve key steps like dianion alkylation, cyclization, and demethylation, achieving notable yields without the need for chromatographic purification (Teng, Zhang, & Mendonça, 2006). Moreover, the exploration of 1,3-dipolar cycloaddition reactions has facilitated the synthesis of diverse spiro[indoline-3,4'-piperidine]-1'-carboxylate derivatives, showcasing the compound's versatility in generating novel chemical structures (Mahdavinia, Mirzazadeh, & Notash, 2013).

Biological Applications

Antimicrobial and Antifungal Activities

Compounds derived from the synthesis involving Benzyl 6-bromospiro[indoline-3,4'-piperidine]-1'-carboxylate analogues have demonstrated potential biological activities. For instance, new piperidine substituted benzothiazole derivatives have shown significant antibacterial and antifungal activities, indicating their potential for further development as bioactive molecules (Shafi, Rajesh, & Senthilkumar, 2021).

Material Science Applications

Photochromic Properties

The investigation into the structural and photochromic properties of novel spiro[indoline-naphthaline]oxazine derivatives, which share a structural motif with Benzyl 6-bromospiro[indoline-3,4'-piperidine]-1'-carboxylate, has provided insights into their potential use in materials science. These compounds exhibit excellent photochromism in various solvents, suggesting their applicability in the development of photoresponsive materials (Li, Pang, Wu, & Meng, 2015).

Zukünftige Richtungen

The future directions for “Benzyl 6-bromospiro[indoline-3,4’-piperidine]-1’-carboxylate” could involve further exploration of its synthesis methods, potential applications, and biological activities. Given the interest in piperidine derivatives in the field of drug discovery , this compound could be a subject of future research.

Eigenschaften

IUPAC Name |

benzyl 6-bromospiro[1,2-dihydroindole-3,4'-piperidine]-1'-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21BrN2O2/c21-16-6-7-17-18(12-16)22-14-20(17)8-10-23(11-9-20)19(24)25-13-15-4-2-1-3-5-15/h1-7,12,22H,8-11,13-14H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWAHPHMIXPBBQV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC12CNC3=C2C=CC(=C3)Br)C(=O)OCC4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21BrN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzyl 6-bromospiro[indoline-3,4'-piperidine]-1'-carboxylate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

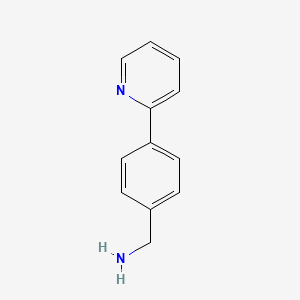

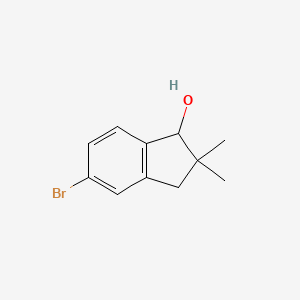

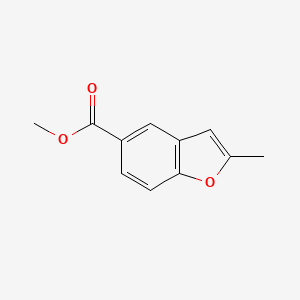

![7-Benzyl-5,6,7,8-tetrahydroimidazo[1,5-A]pyrazine-3-carbaldehyde](/img/structure/B1344146.png)

![5-bromo-2-methyl-3H-imidazo[4,5-b]pyridine](/img/structure/B1344172.png)